molecular formula C16H19FN2O4 B1590957 L-N-Boc-5-fluorotryptophan CAS No. 53478-53-8

L-N-Boc-5-fluorotryptophan

Cat. No.: B1590957
CAS No.: 53478-53-8
M. Wt: 322.33 g/mol
InChI Key: BSFODZRINGCUSL-ZDUSSCGKSA-N
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Description

L-N-Boc-5-fluorotryptophan is a synthetic derivative of the amino acid tryptophan It is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group

Mechanism of Action

Target of Action

L-N-Boc-5-fluorotryptophan primarily targets two enzymes: Triosephosphate isomerase and Glutathione S-transferase Mu 1 . These enzymes play crucial roles in various biochemical processes. Triosephosphate isomerase is involved in glycolysis and gluconeogenesis, while Glutathione S-transferase Mu 1 is involved in the detoxification of electrophilic compounds, including carcinogens, therapeutic drugs, environmental toxins, and products of oxidative stress .

Mode of Action

This compound interacts with its targets by serving as a substrate analogue . This means that it mimics the natural substrate of the enzymes it targets, allowing it to bind to the active site of these enzymes . The presence of the fluorine atom in this compound likely alters the enzyme’s activity, leading to changes in the biochemical processes these enzymes are involved in .

Biochemical Pathways

Given its targets, it is likely that it impacts the pathways involving glycolysis, gluconeogenesis, and the detoxification of various compounds . The downstream effects of these changes would depend on the specific cellular context and the other biochemical pathways that interact with these processes .

Pharmacokinetics

These properties would significantly impact the bioavailability of this compound, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific changes it induces in the activity of its target enzymes . For example, changes in the activity of Triosephosphate isomerase could affect energy production in cells, while changes in the activity of Glutathione S-transferase Mu 1 could impact the cell’s ability to detoxify various compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds that can interact with this compound or its target enzymes, the pH and temperature of the environment, and the specific cellular context

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-N-Boc-5-fluorotryptophan typically involves the following steps:

    Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form N-Boc-tryptophan.

    Fluorination: The indole ring of N-Boc-tryptophan is selectively fluorinated at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: L-N-Boc-5-fluorotryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield 5-fluorotryptophan.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Deprotection Reactions: The major product is 5-fluorotryptophan.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
L-N-Boc-5-fluorotryptophan has been investigated for its potential anticancer properties. Studies have shown that fluorinated tryptophan derivatives can inhibit the growth of cancer cells by interfering with protein synthesis and cellular signaling pathways. For instance, research involving the incorporation of 5-fluorotryptophan into proteins has demonstrated its ability to affect enzyme activity and promote apoptosis in cancer cells .

1.2 Drug Development
Fluorinated amino acids like this compound are increasingly used in drug design due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine can improve the pharmacokinetic properties of peptides and proteins, making them more effective as therapeutic agents. This compound's role as a peptidomimetic has been highlighted in various studies focusing on cyclin-dependent kinase inhibitors (CDKIs) and their combinations with other anticancer agents .

Structural Biology

2.1 NMR Spectroscopy
this compound is utilized in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics within cellular environments. Its incorporation into proteins allows for the observation of specific interactions and conformational changes in real-time, providing insights into protein function and stability . The ability to use fluorine NMR offers a unique advantage as it can provide information about the local environment around the fluorinated residues.

2.2 In-Cell Studies
The compound has been employed in in-cell NMR studies to investigate protein behavior within living cells. Its presence allows researchers to monitor protein folding, interactions, and localization without disrupting cellular processes, thereby contributing valuable data to the field of structural biology .

Analytical Chemistry

3.1 Enantioseparation Techniques
this compound serves as a model compound for developing enantioseparation methods due to its distinct chiral properties. Recent studies have focused on optimizing chromatographic techniques to achieve baseline separation of fluorinated tryptophans using macrocyclic glycopeptide-based selectors . These methods are crucial for ensuring the purity and efficacy of synthesized compounds in pharmaceutical applications.

3.2 Chromatographic Features
Research indicates that the presence of fluorine alters the chromatographic behavior of tryptophan derivatives, enhancing their separation efficiency under various conditions. This property is exploited in liquid chromatography to analyze complex mixtures containing these amino acids, facilitating their application in drug formulation and quality control .

Case Studies

StudyFocusFindings
In-Cell NMR Studies Protein dynamicsDemonstrated real-time monitoring of protein interactions using this compound as a probe .
Anticancer Research Tumor growth inhibitionShowed significant reduction in tumor growth when combined with CDK inhibitors; synergistic effects noted .
Enantioseparation Development Analytical methodsAchieved baseline separation of fluorinated tryptophans using optimized chromatographic conditions .

Comparison with Similar Compounds

L-N-Boc-5-fluorotryptophan can be compared with other fluorinated tryptophan derivatives, such as:

    5-fluorotryptophan: Lacks the Boc protecting group, making it more reactive.

    4-fluorotryptophan: Fluorine atom is at the 4-position, leading to different electronic properties.

    6-fluorotryptophan: Fluorine atom is at the 6-position, affecting its interaction with biological targets differently.

Uniqueness: this compound is unique due to the combination of the Boc protecting group and the fluorine atom at the 5-position, which provides distinct chemical and biological properties compared to other fluorinated tryptophan derivatives.

Biological Activity

L-N-Boc-5-fluorotryptophan is a fluorinated derivative of the amino acid tryptophan, notable for its potential applications in biochemistry and medicinal chemistry. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the context of enzyme interactions, protein synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine, along with a fluorine atom at the 5-position of the indole ring. This modification can influence the compound's hydrophobicity, reactivity, and interaction with biological macromolecules.

Biological Activity Overview

1. Enzyme Interactions:
this compound has been studied for its role as a substrate or inhibitor in various enzymatic reactions. Its incorporation into peptides can alter the activity of enzymes such as tryptophan synthase (TrpS), which catalyzes the conversion of indole and serine to tryptophan. Research indicates that fluorinated amino acids can enhance enzyme specificity and stability, making them valuable in biochemical assays .

2. Protein Synthesis:
The incorporation of this compound into proteins can affect their folding, stability, and interaction with ligands. Studies have shown that noncanonical amino acids (ncAAs) like this compound can be incorporated into proteins via genetic code expansion techniques, allowing researchers to study protein function and dynamics in more detail .

3. Anticancer Potential:
Preliminary studies suggest that this compound may exhibit anticancer properties. The fluorine substitution can enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, it may influence pathways regulated by p53, a critical tumor suppressor protein .

Case Studies and Research Findings

Case Study 1: Enzymatic Activity Modulation
A study explored the effects of various fluorinated tryptophan analogs on TrpS activity. It was found that this compound could serve as an effective substrate for engineered TrpS variants, leading to increased production of tryptophan derivatives under specific conditions. The introduction of fluorine enhanced the enzyme's selectivity for this substrate compared to non-fluorinated analogs .

Compound Enzyme Activity (%) Comments
L-Tryptophan100Baseline activity
This compound150Enhanced selectivity
5-Fluoro-L-tryptophan80Reduced activity

Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition in breast cancer cells (MCF7) with an IC50 value of approximately 0.04 mM, suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFODZRINGCUSL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569641
Record name N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53478-53-8
Record name N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the purpose of using L-N-Boc-5-fluorotryptophan in this study?

A1: The research utilizes this compound and other amino acid structural analogs to assess the tolerance of E. coli strains overexpressing the YjeH protein. [] The presence of these analogs in the growth medium likely creates a stressful environment for the bacteria. By observing the growth patterns in the presence of these analogs, researchers can infer the role of YjeH in exporting these compounds and contributing to the bacteria's tolerance.

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